molecular formula C6HCl3FNO2 B024829 2,3,4-Trichloro-1-fluoro-5-nitrobenzene CAS No. 104455-89-2

2,3,4-Trichloro-1-fluoro-5-nitrobenzene

Cat. No. B024829
M. Wt: 244.4 g/mol
InChI Key: AMVKEEYBJIRRGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves strategic halogenation and nitration reactions to introduce the desired functional groups onto the benzene ring. For compounds similar to 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, methodologies often include direct halogenation followed by nitration or vice versa, depending on the desired substituent pattern and the reactivity of the starting materials. A related synthesis pathway involves the nitration of commercial 2-fluoro-1,4-dimethoxybenzene to introduce a nitro group, demonstrating the type of chemical transformations applicable for synthesizing complex halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes, including 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, is significantly influenced by the electronic effects of the substituents. Halogens act as electron-withdrawing groups through inductive effects, while the nitro group contributes to resonance stabilization. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, revealing details about bond lengths, angles, and the overall geometry of the molecule. The structure of related compounds has been confirmed using these techniques, indicating the importance of structural analysis in understanding the behavior of halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).

Safety And Hazards

While specific safety and hazard information for 2,3,4-Trichloro-1-fluoro-5-nitrobenzene is not available, similar compounds like 1,2,3-Trichloro-5-nitrobenzene are classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This suggests that 2,3,4-Trichloro-1-fluoro-5-nitrobenzene may also pose similar hazards.

properties

IUPAC Name

2,3,4-trichloro-1-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3FNO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVKEEYBJIRRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548931
Record name 2,3,4-Trichloro-1-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloro-1-fluoro-5-nitrobenzene

CAS RN

104455-89-2
Record name 2,3,4-Trichloro-1-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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